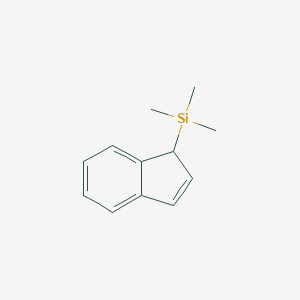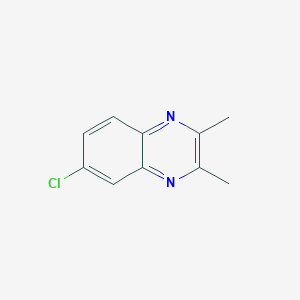
6-氯-2,3-二甲基喹喔啉
描述
Dibutyltin dilaurate is an organotin compound with the chemical formula (C₄H₉)₂Sn(O₂C₁₂H₂₃)₂. It is a colorless to yellowish, viscous, and oily liquid. This compound is widely used as a catalyst in various industrial processes, including the production of polyurethanes, silicones, and other polymers .
科学研究应用
二丁基锡双月桂酸酯在科学研究中具有广泛的应用:
化学: 它被用作合成各种聚合物和有机化合物的催化剂。
生物学: 它已被研究用于其对肝细胞中甘油三酯代谢的影响,它抑制 mTOR 途径.
5. 作用机理
二丁基锡双月桂酸酯通过促进异氰酸酯与醇反应形成氨基甲酸酯键而充当催化剂。化合物中的锡原子与反应物配位,降低活化能并加速反应。 这种机制对于脂肪族和芳香族异氰酸酯都特别有效 .
类似化合物:
二丁基锡二辛酸酯: 另一种用于类似应用的催化剂有机锡化合物。
二丁基锡二乙酸酯: 用于酯化和酯交换反应.
独特性: 二丁基锡双月桂酸酯因其高催化活性以及在各种工业过程中的多功能性而独树一帜。 它能够催化多种类型的反应,包括酯化、酯交换和缩聚反应,使其成为研究和工业应用中宝贵的化合物 .
准备方法
合成路线和反应条件: 二丁基锡双月桂酸酯通常由二丁基锡氧化物与月桂酸反应合成。反应包括将混合物在负压下加热至 80 至 88 °C,持续约 2 小时。 然后加入乙酸酐,反应在搅拌下继续进行 1 小时 .
工业生产方法: 在工业环境中,二丁基锡双月桂酸酯的制备遵循类似的过程,但规模更大。反应条件经过优化,以确保产品的高产率和纯度。 使用先进设备和受控环境有助于实现一致的质量 .
化学反应分析
反应类型: 二丁基锡双月桂酸酯会发生各种化学反应,包括:
酯化反应: 它催化羧酸与醇反应生成酯。
酯交换反应: 它促进分子间酯基团的交换。
缩聚反应: 它有助于通过连接单体单元形成聚合物.
常见试剂和条件:
酯化反应和酯交换反应: 这些反应通常在升高的温度下,在醇和羧酸的存在下进行。
主要产品:
聚氨酯: 由异氰酸酯与多元醇反应形成。
硅酮: 通过硅氧烷的硫化反应制成.
作用机制
Dibutyltin dilaurate acts as a catalyst by facilitating the formation of urethane bonds through the reaction of isocyanates with alcohols. The tin atom in the compound coordinates with the reactants, lowering the activation energy and accelerating the reaction. This mechanism is particularly effective for both aliphatic and aromatic isocyanates .
相似化合物的比较
Dibutyltin dioctanoate: Another organotin compound used as a catalyst in similar applications.
Dibutyltin diacetate: Used in esterification and transesterification reactions.
Uniqueness: Dibutyltin dilaurate is unique due to its high catalytic activity and versatility in various industrial processes. Its ability to catalyze multiple types of reactions, including esterification, transesterification, and polycondensation, makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
6-chloro-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSWSHYGANWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284716 | |
| Record name | 6-Chloro-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17911-93-2 | |
| Record name | NSC38597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research article on 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide?
A1: The research article primarily focuses on experimentally determining the thermochemical properties of 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide. [] This includes measuring the enthalpy of formation for the compound. Additionally, the research utilizes Density Functional Theory (DFT) calculations to evaluate the N–O bond enthalpies in related haloquinoxalines, providing insights into the influence of halogen substituents on bond strength. []
Q2: Why is understanding the N–O bond enthalpy important in the context of haloquinoxalines?
A2: Understanding the N–O bond enthalpy in haloquinoxalines is crucial for predicting their reactivity and potential applications. [] The strength of this bond can significantly influence the compound's stability and its ability to participate in chemical reactions. By studying the impact of halogen substituents on N–O bond enthalpy, researchers can gain valuable insights into structure-property relationships within this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


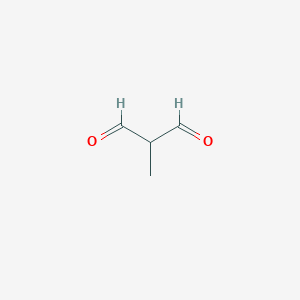
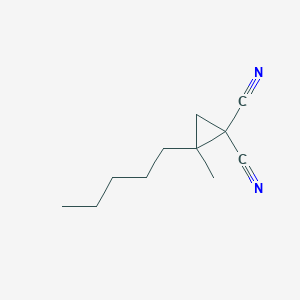
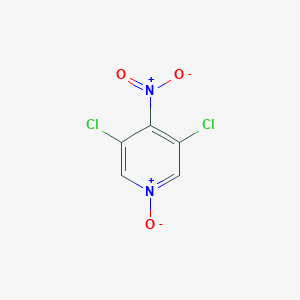

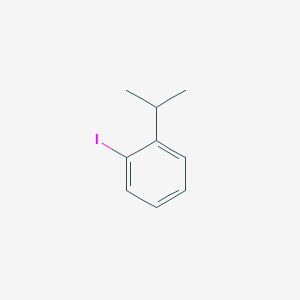
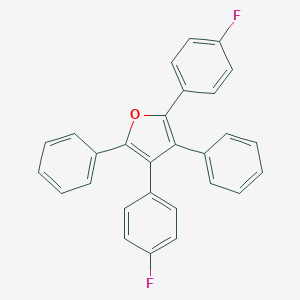
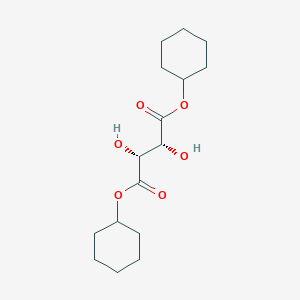

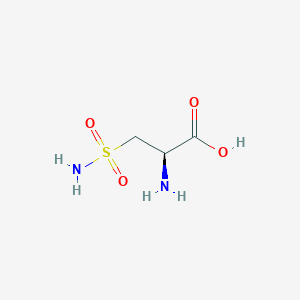
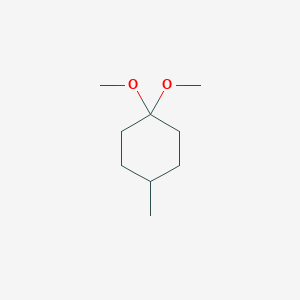
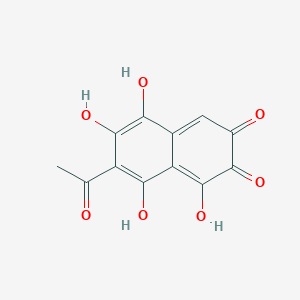
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
